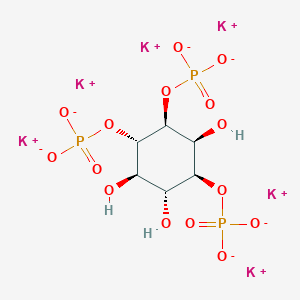

D-myo-inositol 1,3,4-triphosphate hexapotassium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of D-Myo-inositol 1,3,4-triphosphate and related compounds involves complex chemical processes that convert myo-inositol into various phosphorylated forms. One study describes the conversion of myo-inositol into the ammonium salts of racemic and enantiomerically pure D-myo-inositol 1,4,5-trisphosphate, highlighting the challenge of synthesizing these compounds due to the high density of phosphate groups arranged around the myo-inositol core (Reese & Ward, 1987).

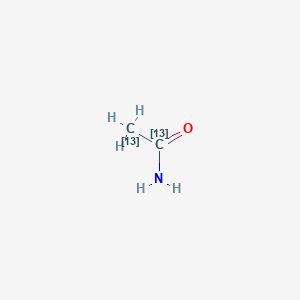

Molecular Structure Analysis

The molecular structure of D-Myo-inositol 1,3,4-triphosphate hexapotassium salt is complex, featuring a myo-inositol backbone with three phosphate groups attached at positions 1, 3, and 4. The hexapotassium salt form indicates the presence of potassium ions associated with the phosphate groups, which may affect its solubility and interaction with biological molecules. Studies have explored the protonation sequence and complexation properties of inositol phosphates, providing insights into their molecular structure and interaction with metal ions (Schmitt et al., 1993).

Chemical Reactions and Properties

Inositol phosphates, including D-Myo-inositol 1,3,4-triphosphate, undergo various chemical reactions, particularly those involving the exchange and donation of phosphate groups. These reactions are crucial for their biological functions, including signaling and energy transfer. The synthesis and metabolism of diphosphoinositol pentakisphosphate(s) and bisdiphosphoinositol tetrakisphosphate(s) demonstrate the dynamic nature of these compounds in biological systems (Stephens et al., 1993).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are influenced by its molecular structure and the presence of potassium ions. These properties are essential for its interaction with biological systems and its potential applications in research and industry. Studies on the solution behavior of myo-inositol hexakisphosphate in the presence of multivalent cations can provide insights into the behavior of similar compounds under physiological conditions (Torres et al., 2005).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity with other molecules and stability under various conditions, are crucial for understanding its role in biological processes and its potential therapeutic applications. The interaction of inositol phosphates with mineral elements, influencing their bioavailability, demonstrates the importance of these chemical properties in nutritional science and biochemistry (Persson et al., 1998).

Applications De Recherche Scientifique

Second Messenger dans la Signalisation Cellulaire

Ce composé sert de molécule de signalisation pivotale orchestrant et modulant un éventail de fonctions cellulaires {svg_1}. Il joue un rôle crucial dans la transmission des signaux chimiques de la surface cellulaire vers l'intérieur de la cellule {svg_2}.

Rôle dans la Mobilisation du Calcium

“D-myo-inositol 1,3,4-triphosphate hexapotassium salt” est impliqué dans la mobilisation du calcium (Ca2+) à partir des réserves intracellulaires {svg_3}. Ce processus est essentiel pour diverses fonctions cellulaires, notamment la contraction musculaire et la libération de neurotransmetteurs {svg_4}.

Composant des Membranes Cellulaires

Ce composé est un composant essentiel des membranes cellulaires {svg_5}. Il contribue à l'intégrité structurelle de la cellule et joue un rôle dans la croissance et la fonction cellulaires {svg_6}.

Rôle dans le Métabolisme des Graisses

“this compound” joue un rôle significatif dans le métabolisme des graisses {svg_7}. Il contribue à la dégradation des graisses et facilite leur utilisation pour la production d'énergie {svg_8}.

Neurotransmission

Ce composé joue un rôle crucial dans la neurotransmission {svg_9}. Il contribue à la transmission des signaux dans le système nerveux, contribuant ainsi à diverses fonctions cérébrales {svg_10}.

Applications Thérapeutiques

“this compound” est considéré comme ayant des avantages thérapeutiques potentiels. Il est supposé contribuer à améliorer la résistance à l'insuline, à réguler le taux de sucre dans le sang et à soulager les symptômes de l'anxiété et de la dépression {svg_11}.

Mécanisme D'action

Target of Action

The primary target of D-Myo-inositol 1,3,4-triphosphate hexapotassium salt is the Inositol 1,4,5-trisphosphate receptor (InsP3R) . This receptor is a type of calcium channel that is located on the membrane of the endoplasmic reticulum (ER) in cells .

Mode of Action

This compound, also known as Ins(1,3,4)P3, binds to the InsP3R . This binding event triggers the opening of the calcium channels on the ER membrane . As a result, calcium ions (Ca2+) are released from the ER into the cytoplasm .

Biochemical Pathways

The release of Ca2+ ions into the cytoplasm triggers a cascade of intracellular events. This is part of the phosphoinositide pathway, where the compound is formed from the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate . The increase in cytosolic Ca2+ concentration can activate various enzymes, influence cell signaling pathways, and regulate many cellular processes .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s bioavailability, metabolism, and excretion would need to be studied further for a comprehensive understanding.

Result of Action

The release of Ca2+ ions into the cytoplasm has multiple effects at the molecular and cellular levels. It can regulate various cellular processes such as cell division, cell growth, apoptosis, and other signal transduction pathways . The specific effects would depend on the cell type and the physiological context.

Propriétés

IUPAC Name |

hexapotassium;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2-,3+,4+,5+,6+;;;;;;/m1....../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOPWCOAGWTTEN-JQLBQNGOSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9K6O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)

![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)

![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/structure/B1145963.png)